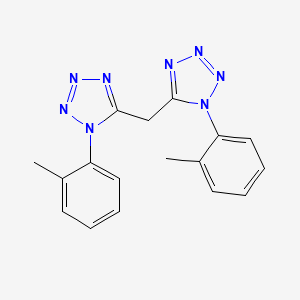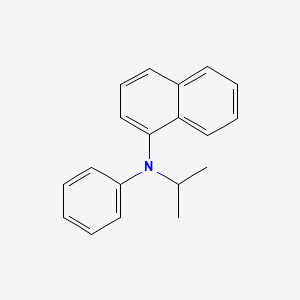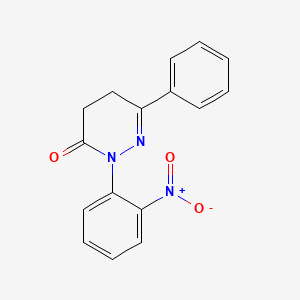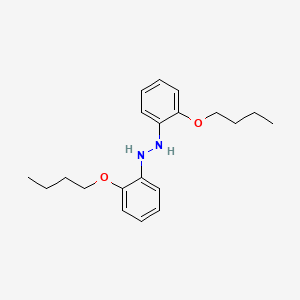
4-Iodooctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodooctanoic acid is an organic compound with the molecular formula C8H15IO2 It is a derivative of octanoic acid, where one of the hydrogen atoms on the carbon chain is replaced by an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Iodooctanoic acid can be synthesized through several methods. One common approach involves the iodination of octanoic acid. This can be achieved by reacting octanoic acid with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodooctanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, with the use of solvents like ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the carboxylic acid group.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted octanoic acid derivatives.
Oxidation Reactions: Products include ketones, aldehydes, and other oxidized derivatives.
Reduction Reactions: Products include alcohols and aldehydes.
Wissenschaftliche Forschungsanwendungen
4-Iodooctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its iodine atom can be easily replaced, making it a versatile intermediate in organic synthesis.
Biology: It is used in the study of biological processes, particularly in the investigation of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 4-iodooctanoic acid depends on its specific application. In general, the iodine atom can participate in various chemical reactions, influencing the reactivity and properties of the compound. For example, in biological systems, it may interact with enzymes or other proteins, affecting their function and activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, further influencing the compound’s behavior.
Vergleich Mit ähnlichen Verbindungen
4-Iodooctanoic acid can be compared with other halogenated octanoic acids, such as 4-chlorooctanoic acid and 4-bromooctanoic acid. While these compounds share similar structures, the presence of different halogen atoms can significantly influence their chemical properties and reactivity. For example, iodine is larger and more polarizable than chlorine or bromine, which can affect the compound’s reactivity and interactions with other molecules.
List of Similar Compounds
- 4-Chlorooctanoic acid
- 4-Bromooctanoic acid
- 4-Fluorooctanoic acid
Eigenschaften
CAS-Nummer |
110328-09-1 |
|---|---|
Molekularformel |
C8H15IO2 |
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
4-iodooctanoic acid |
InChI |
InChI=1S/C8H15IO2/c1-2-3-4-7(9)5-6-8(10)11/h7H,2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
IILLMHZZILJWLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14318259.png)


methanone](/img/structure/B14318293.png)






![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)

